![molecular formula C7H12N2O3 B2503537 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2089255-11-6](/img/structure/B2503537.png)

6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

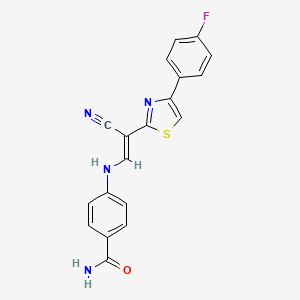

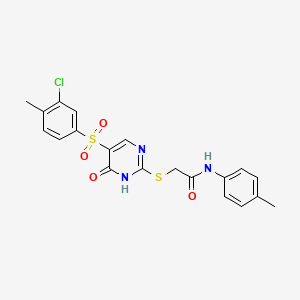

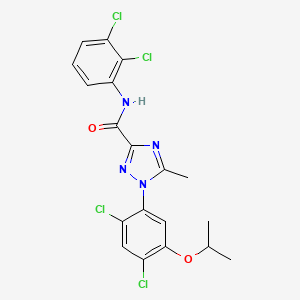

The compound "6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one" is a member of the spirocyclic oxazolidinones, a class of compounds that have garnered interest due to their potential biological activities and complex molecular architecture. The spirocyclic framework is characterized by the presence of a quaternary carbon atom that is a part of two rings, which in this case are an oxazolidinone and a diazaspiro moiety. This structural motif is prevalent in various compounds with diverse synthetic routes and biological implications.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported through different strategies. For instance, a double cyclization of O-acylated hydroxyamides has been used to generate 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, a similar class of oxy-oxazolidinones . Another approach involves a cascade process from N,O-diacyl hydroxylamines, which includes a [3,3]-sigmatropic rearrangement and subsequent spirocyclization . These methods highlight the synthetic versatility and the potential to create a variety of structurally diverse spirocyclic compounds.

Molecular Structure Analysis

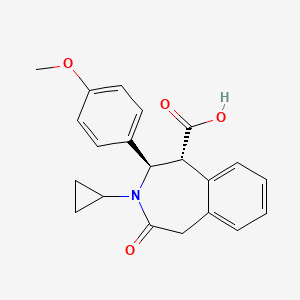

The molecular structure of spirocyclic compounds can be complex, with the potential for multiple stereocenters and conformational isomers. For example, the crystalline and molecular structure of a substituted 1,7-diazaspiro[4.4]nonane was elucidated using X-ray analysis, demonstrating the intricate three-dimensional arrangement of atoms within such compounds . This detailed understanding of molecular structure is crucial for the rational design of compounds with desired physical and chemical properties.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including ring transformations and cycloadditions. For instance, 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones can be transformed into pyrazole-4-carboxylic acid derivatives . Additionally, the [3+2] cycloaddition of methylenelactams with nitrones has been used to synthesize 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives . These reactions not only expand the chemical diversity of spirocyclic compounds but also provide insights into their reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the presence of multiple ring systems and heteroatoms can affect the compound's solubility, stability, and reactivity. The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives showcases the ability to fine-tune the properties of these compounds through synthetic modifications . Moreover, the inhibitory effect on neural Ca-uptake and protective action against brain edema and memory deficits of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives indicates that the spirocyclic framework can impart significant biological activities .

Aplicaciones Científicas De Investigación

Antihypertensive Activities

Research has explored the antihypertensive properties of various 1-oxa-3,8-diazaspiro compounds. Studies have identified these compounds as potential agents for lowering blood pressure, with some being specifically effective against alpha-adrenergic receptors. This suggests their utility in treating hypertension and related cardiovascular conditions (Caroon et al., 1981), (Clark et al., 1983).

Synthesis and Structural Analysis

A variety of 1-oxa-diazaspiro compounds have been synthesized and analyzed for their structural properties. This includes studies on their conformations and potential use in creating diverse chemical structures, which could have implications in materials science and pharmaceutical research (Chiaroni et al., 2000), (Farag et al., 2008).

Muscarinic Agonist Potential

Specific 1-oxa-2,8-diazaspiro compounds have been studied for their potential as muscarinic agonists. This research is relevant in the context of neurological disorders and could lead to the development of new treatments for conditions like Alzheimer's disease (Tsukamoto et al., 1995).

Metabolite Analysis

The metabolism of diazaspiro compounds has been a subject of study, particularly in understanding how these compounds are processed in the body. This research is crucial for drug development, ensuring safety and efficacy in pharmaceutical applications (Benfenati et al., 1991).

Chemical Synthesis Techniques

Research has also focused on developing efficient synthesis techniques for 1-oxa-diazaspiro compounds. These studies contribute to the field of synthetic chemistry, providing new methods for creating complex molecules that can be used in various scientific applications (Kato et al., 1985).

Mecanismo De Acción

Target of Action

The primary target of 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation .

Mode of Action

The compound acts as a potent covalent inhibitor against KRAS G12C . It binds in the switch-II pocket of KRAS G12C, thereby inhibiting its activity . The interaction of the compound with its target leads to changes in the protein’s function, affecting cellular proliferation and differentiation .

Biochemical Pathways

The exact biochemical pathways affected by 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3It is known that the compound’s inhibition of kras g12c disrupts the normal functioning of this protein, which plays a crucial role in several cellular processes .

Pharmacokinetics

The pharmacokinetic properties of 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3One derivative of the compound has been shown to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of KRAS G12C by this compound leads to a decrease in cellular proliferation and differentiation . This can have a significant impact on the growth and development of cells, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth.

Propiedades

IUPAC Name |

6-(hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-1-5-6(11)8-2-7(9-5)3-12-4-7/h5,9-10H,1-4H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDBPWWHJJOHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC2)NC(C(=O)N1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)